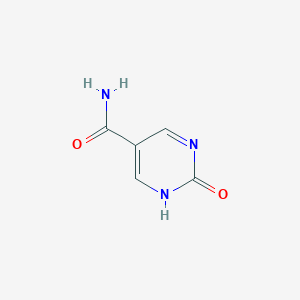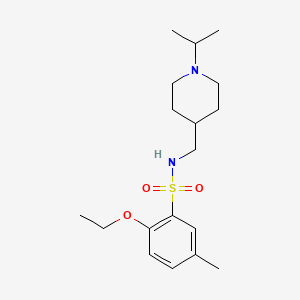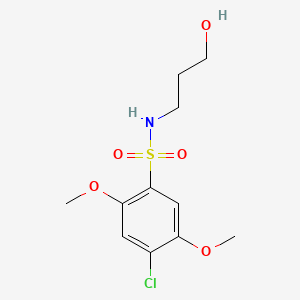![molecular formula C18H19N3O2S2 B2842985 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide CAS No. 892285-32-4](/img/structure/B2842985.png)
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide” belongs to a class of organic compounds known as thienopyrimidines . Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Pyrimidine is a 6-membered ring with four carbon atoms and two nitrogen atoms. The compound has an acetamide group attached to the pyrimidine ring, which could contribute to its reactivity and potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its structure and the conditions under which the reactions are carried out. The thiophene and pyrimidine rings could potentially undergo electrophilic substitution reactions. The acetamide group could also participate in various reactions, such as hydrolysis or condensation .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-ethylphenyl)acetamide” (also known as “C200-3765”, “NCGC00105221-01”, or “HMS1815E07”).
Pharmacological Research
This compound is of significant interest in pharmacological research due to its potential as a pharmacophore. Thieno[3,2-d]pyrimidin-4(3H)-ones, a core structure in this compound, are known for their diverse biological activities. They have been studied for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Cancer Research
In cancer research, compounds containing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold have shown promise as inhibitors of key enzymes involved in cancer cell proliferation. This specific compound could be explored for its ability to inhibit kinases or other enzymes that are overexpressed in cancer cells . Its structural features may allow it to bind effectively to these targets, potentially leading to the development of new cancer therapies.
Anti-inflammatory Applications
The anti-inflammatory properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been documented in various studies. This compound could be investigated for its ability to modulate inflammatory pathways, potentially serving as a lead compound for the development of new anti-inflammatory drugs . Its efficacy in reducing inflammation could be tested in various in vitro and in vivo models.
Antimicrobial Research
Given the rise of antibiotic-resistant bacteria, there is a continuous need for new antimicrobial agents. This compound, with its unique structural features, could be evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens . Its potential to disrupt microbial cell processes makes it a candidate for further investigation in antimicrobial research.
Neuroprotective Studies
Compounds with thieno[3,2-d]pyrimidin-4(3H)-one cores have also been studied for their neuroprotective effects. This compound could be explored for its ability to protect neurons from oxidative stress and other forms of damage . Research in this area could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Enzyme Inhibition
The compound’s structure suggests it could be a potent inhibitor of various enzymes. Enzyme inhibition studies could focus on its ability to inhibit enzymes involved in metabolic pathways, signaling pathways, or disease processes . This could have implications for the treatment of metabolic disorders, infectious diseases, and other conditions.
Green Chemistry Applications
The synthesis of this compound can be optimized using green chemistry principles, making it an interesting subject for research in sustainable chemistry. Studies could focus on developing more efficient, less toxic, and environmentally friendly methods for synthesizing this compound . This aligns with the growing emphasis on sustainability in chemical research.
Material Science
Lastly, the unique chemical properties of this compound could be explored in material science. Its potential applications could include the development of new materials with specific electronic, optical, or mechanical properties . Research in this area could lead to innovations in fields such as electronics, photonics, and nanotechnology.
One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction
Propriétés
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-12-6-5-7-13(10-12)19-15(22)11-25-18-20-14-8-9-24-16(14)17(23)21(18)4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMVRHRTFLHEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)





![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)




